
Titanium silicon oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium silicon oxide, also known as titanium silicate, is a compound that combines the properties of titanium and silicon oxides. It is known for its high thermal stability, mechanical strength, and resistance to chemical corrosion. These properties make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium silicon oxide can be synthesized through several methods, including the sol-gel process, chemical vapor deposition, and hydrothermal methods. The sol-gel process involves the hydrolysis and condensation of titanium and silicon alkoxides, resulting in a gel that can be dried and calcined to form the oxide. Chemical vapor deposition involves the reaction of titanium and silicon precursors in a vapor phase to form a thin film of the oxide on a substrate. The hydrothermal method involves the reaction of titanium and silicon precursors in an aqueous solution at high temperatures and pressures to form the oxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the sol-gel process due to its simplicity and cost-effectiveness. This method allows for precise control over the composition and properties of the oxide, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Titanium silicon oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at high temperatures, resulting in the formation of titanium dioxide and silicon dioxide.
Reduction: The compound can be reduced using hydrogen or carbon monoxide at elevated temperatures, leading to the formation of titanium metal and silicon metal.
Substitution: Substitution reactions can occur when this compound reacts with other metal oxides, resulting in the formation of mixed metal oxides.
Major Products:
Oxidation: Titanium dioxide and silicon dioxide.
Reduction: Titanium metal and silicon metal.
Substitution: Mixed metal oxides.
Scientific Research Applications
Titanium silicon oxide has a wide range of applications in scientific research due to its unique properties.
Chemistry:
- Used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides.
Biology:
- Employed in the development of biosensors and bioactive coatings due to its biocompatibility and stability.
Medicine:
- Utilized in the fabrication of medical implants and devices, such as dental implants and bone grafts, due to its high mechanical strength and resistance to corrosion.
Industry:
- Applied in the production of high-temperature ceramics, coatings, and composites for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of titanium silicon oxide involves its interaction with various molecular targets and pathways In catalytic applications, the compound acts as a catalyst by providing active sites for the adsorption and reaction of reactant molecules In biological applications, this compound interacts with cellular components, promoting cell adhesion and proliferation
Comparison with Similar Compounds
- Aluminum silicon oxide
- Zirconium silicon oxide
- Magnesium silicon oxide
These comparisons highlight the unique properties of titanium silicon oxide, making it a valuable material in various applications.
Properties
IUPAC Name |
titanium(4+);silicate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O4Si.Ti/c1-5(2,3)4;/q-4;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNXBBHKHHBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4SiTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801339927 |
Source


|
| Record name | Titanium(4+) silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19114-55-7 |
Source


|
| Record name | Titanium(4+) silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


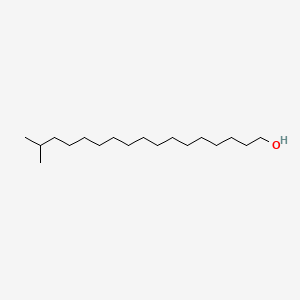


![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)

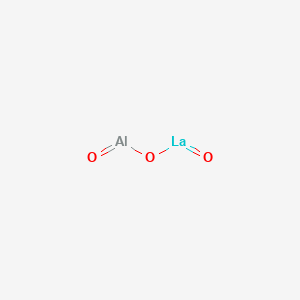
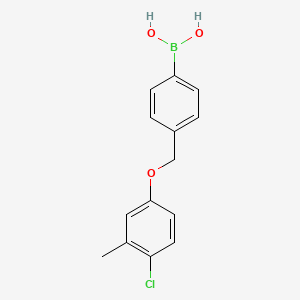

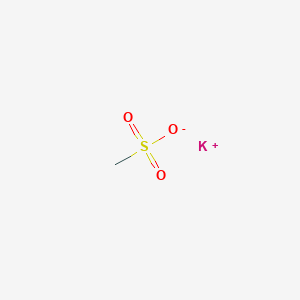
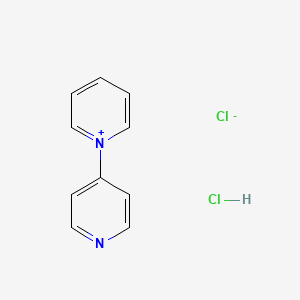
![2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one](/img/structure/B7802871.png)

